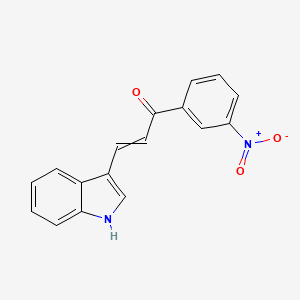
2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-(1H-indol-3-yl)propanal and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal-organic frameworks can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, due to the electron-rich nature of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on the specific application:
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Interaction with Biological Targets: The indole moiety allows the compound to interact with proteins, enzymes, and nucleic acids, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propen-1-one, 3-(1H-indol-3-yl)-1-phenyl-, (E)-
- 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(4-nitrophenyl)-, (E)-
- 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(2-nitrophenyl)-, (E)-
Uniqueness
The presence of the nitrophenyl group at the 3-position of the propenone chain in 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)- imparts unique electronic and steric properties that differentiate it from other similar compounds. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
151390-86-2 |
|---|---|
Molekularformel |
C17H12N2O3 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-1-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12N2O3/c20-17(12-4-3-5-14(10-12)19(21)22)9-8-13-11-18-16-7-2-1-6-15(13)16/h1-11,18H |
InChI-Schlüssel |
XCHYJMLZAJKYMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
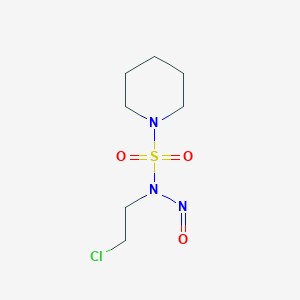
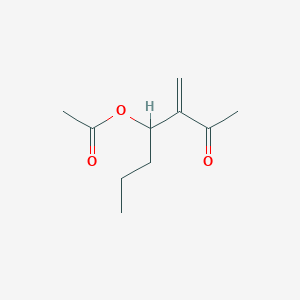
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)
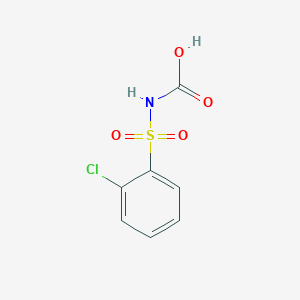
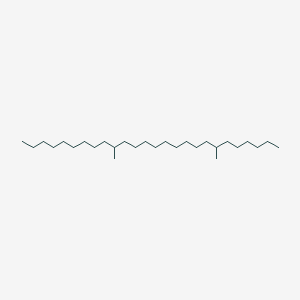
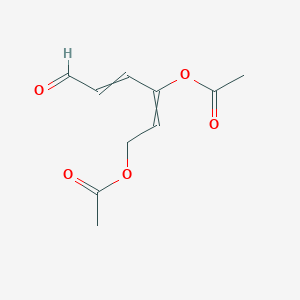
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)
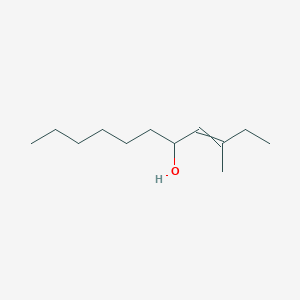



![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
